SAR125844, also known as N-[6-[[6-(4-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-2-benzothiazolyl]-N'-[2-(4-morpholinyl)ethyl]-urea, is a potent and highly selective small molecule inhibitor of the c-Met tyrosine kinase receptor. [, , ] Developed through medicinal chemistry efforts, this compound exhibits antitumor activity by targeting the hepatocyte growth factor receptor (HGFR), also known as c-Met. [, ] This receptor tyrosine kinase plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, making its dysregulation a key driver in various cancers. [] SAR125844 specifically inhibits c-Met signaling, thus hindering the progression of tumors reliant on this pathway. [, , , ]
SAR125844 is classified as a small molecule kinase inhibitor specifically targeting the MET receptor tyrosine kinase. The compound was designed to selectively inhibit MET signaling pathways, which are often aberrantly activated in human cancers. The pharmacological characterization of SAR125844 indicates its potential application in treating advanced solid tumors characterized by MET dysregulation, such as non-small cell lung cancer and gastric cancer .
The synthesis of SAR125844 involves several key steps that yield the final triazolopyridazine structure. The initial synthetic route includes:
The synthesis parameters include careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .
The molecular structure of SAR125844 can be described by its triazolopyridazine core, which is characterized by:
Crystallographic studies may provide insights into the binding conformation of SAR125844 within the MET kinase active site, revealing how structural modifications affect its inhibitory activity .
SAR125844 participates in several biochemical reactions primarily involving its interaction with the MET kinase. The key reactions include:
The compound exhibits nanomolar potency (IC values around 4.2 nmol/L) against both wild-type and mutant forms of the MET kinase .
The mechanism of action for SAR125844 involves:
SAR125844 exhibits several notable physical and chemical properties:
SAR125844 has several applications in cancer therapy:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3